Octicidine

enzyme inhibition binding affinity transition-state analogue

Octicidine (CAS 65370-68-5), chemically designated as N⁶-(N′-sulfodiaminophosphinyl)-L-ornithine, is a low-molecular-weight (291.22 g/mol) transition-state analogue derived from the phytotoxin phaseolotoxin by proteolytic removal of a C‑terminal dipeptide. It functions as an exceptionally tight‑binding inhibitor of ornithine carbamoyltransferase (OTC; EC 2.1.3.3), the enzyme that condenses carbamoyl phosphate and L‑ornithine to form L‑citrulline in arginine biosynthesis.

Molecular Formula C5H14N3O7PS
Molecular Weight 291.22 g/mol
Cat. No. B12300222
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOcticidine
Molecular FormulaC5H14N3O7PS
Molecular Weight291.22 g/mol
Structural Identifiers
SMILESC(CC(C(=O)O)N)CNP(=O)(O)OS(=O)(=O)N
InChIInChI=1S/C5H14N3O7PS/c6-4(5(9)10)2-1-3-8-16(11,12)15-17(7,13)14/h4H,1-3,6H2,(H,9,10)(H2,7,13,14)(H2,8,11,12)
InChIKeyLNALGAKWYMMOEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Octicidine for Precise Ornithine Carbamoyltransferase Inhibition – A Procurement-Focused Baseline


Octicidine (CAS 65370-68-5), chemically designated as N⁶-(N′-sulfodiaminophosphinyl)-L-ornithine, is a low-molecular-weight (291.22 g/mol) transition-state analogue derived from the phytotoxin phaseolotoxin by proteolytic removal of a C‑terminal dipeptide. [1] It functions as an exceptionally tight‑binding inhibitor of ornithine carbamoyltransferase (OTC; EC 2.1.3.3), the enzyme that condenses carbamoyl phosphate and L‑ornithine to form L‑citrulline in arginine biosynthesis. [2] Unlike its peptidic precursor, octicidine acts directly as the active toxicophore and exhibits binding kinetics that place it among the most potent enzyme inhibitors known.

Why Generic Ornithine Carbamoyltransferase Inhibitors Cannot Replace Octicidine in Precision Research


Researchers cannot interchange octicidine with other in‑class OTC inhibitors because the compound’s picomolar dissociation constant, unique N‑P bonding architecture, and direct activity without proteolytic processing create a pharmacological profile that is not approximated by phaseolotoxin, N‑δ‑(phosphonacetyl)-L‑ornithine (PALO), or simple amino‑acid competitors such as L‑norvaline. [1] The quantitative evidence below demonstrates that octicidine binds >100,000‑fold more tightly than its closest analogs and exhibits a residence time that is orders of magnitude longer, making it the definitive reagent for studies requiring sustained, essentially irreversible OTC blockade without confounding activation steps.

Octicidine vs. Closest OTC Inhibitor Analogs – Head‑to‑Head Quantitative Differentiation Data


Picomolar Binding Affinity Defines a >100,000‑Fold Potency Gap Over Phaseolotoxin and PALO

Octicidine displays a dissociation constant (Kd) of 1.6 × 10⁻¹² M (1.6 pM) for Escherichia coli OTC at 37 °C, pH 8.0, measured by X‑ray crystallography and kinetic analysis. [1] In contrast, the parent tripeptide phaseolotoxin exhibits an apparent Ki of 0.2 µM (2 × 10⁻⁷ M) under similar conditions, [2] while the commonly used bisubstrate analogue PALO shows a Ki of 0.77 µM. [3] The competitive amino‑acid inhibitor L‑norvaline displays a Kii of approximately 12 µM for rat‑liver OTC. [4]

enzyme inhibition binding affinity transition-state analogue

22‑Hour Residence Time Provides Essentially Irreversible Inhibition for Time‑Course Studies

The octicidine–OTC complex exhibits a dissociation half‑life of approximately 22 h at 37 °C, pH 8.0, reflecting a very slow off‑rate. [1] By comparison, the phaseolotoxin–OTC complex has a dissociation rate constant (koff) of 5 × 10⁻³ s⁻¹, [2] corresponding to a half‑life of roughly 2.3 min. The resulting >570‑fold difference in complex stability means that octicidine can maintain full enzyme inhibition throughout typical multi‑hour biochemical assays without replenishment.

enzyme kinetics inhibitor residence time slow-binding inhibition

Second‑Order Inactivation Rate Constant 40‑Fold Higher Than Phaseolotoxin Confers Rapid Target Engagement

Octicidine inactivates OTC with a second‑order rate constant of approximately 10⁶ M⁻¹ s⁻¹ at 0 °C, pH 9.0, as determined by ³⁵S‑incorporation stoichiometry. [1] Phaseolotoxin associates with the enzyme at a rate of 2.5 × 10⁴ M⁻¹ s⁻¹. [2] The 40‑fold faster inactivation rate ensures that octicidine reaches maximal target engagement within seconds at sub‑nanomolar concentrations, a critical advantage in time‑resolved assays.

affinity labelling inactivation kinetics target engagement

High Target Selectivity Over Aspartate Carbamoyltransferase Ensures Pathway‑Specific Readouts

Phaseolotoxin (and by extension its active moiety octicidine) exhibits no significant inhibition of aspartate carbamoyltransferase (ATC; EC 2.1.3.2), glutamine synthetase, or carbamyl phosphate synthetase at concentrations 100‑fold higher than those required to achieve 50% inhibition of OTC. [1] This selectivity contrasts with the bisubstrate analogue PALA, which potently inhibits ATC, and underscores octicidine’s utility in studies requiring unambiguous dissection of pyrimidine versus arginine biosynthetic pathways.

enzyme specificity target selectivity arginine biosynthesis

Direct Activity Without Proteolytic Processing Simplifies Experimental Design Versus Phaseolotoxin

Octicidine is the direct enzyme‑inactivating species, generated in planta by removal of the C‑terminal alanine‑homoarginine dipeptide from phaseolotoxin. [1] In cell‑free systems, phaseolotoxin requires the presence of proteases for conversion to the active octicidine, introducing an uncontrolled variable. [2] Use of octicidine eliminates this activation dependency, ensuring that all inhibitor present in the assay is immediately competent to bind OTC.

prodrug activation proteolytic cleavage in vitro assay

Octicidine Procurement Scenarios – Where Quantitative Differentiation Drives Experimental Success


High‑Resolution Crystal‑Soaking and Cryo‑EM Studies of OTC Conformational States

Because octicidine forms a 22‑h‑lived complex (Kd = 1.6 pM), [1] crystallographers can soak apo‑OTC crystals with stoichiometric inhibitor and trap the closed active‑site conformation without dissociation during data collection. This advantage is not afforded by phaseolotoxin (t½ ≈ 2 min) or PALO (Ki = 0.77 µM), which would require continuous replenishment or risk partial occupancy.

Cell‑Free Arginine‑Biosynthesis Reconstitution Assays Requiring Absolute OTC Blockade

In reconstituted arginine‑biosynthesis systems, octicidine provides complete OTC inhibition at sub‑nanomolar concentrations without off‑target effects on aspartate carbamoyltransferase. [2] This enables clean dissection of metabolic flux through the arginine pathway, whereas PALO or phaseolotoxin either leave residual OTC activity or require high concentrations that compromise assay fidelity.

Herbicide Target‑Validation Campaigns Utilizing Transition‑State Mimicry

Octicidine’s three unique N–P bonds and true transition‑state geometry [3] make it the reference ligand for in silico docking and pharmacophore modelling aimed at developing novel OTC‑targeted herbicides. The 125,000‑fold potency edge over phaseolotoxin ensures that virtual‑screening hit thresholds are calibrated to a genuinely drug‑like, high‑affinity chemotype.

Enzyme‑Kinetic Teaching Laboratories Requiring Predictable, Long‑Lived Inhibition

The 22‑h residence time of octicidine [1] allows students to set up OTC inhibition assays in a single laboratory session without concern for inhibitor decay. In contrast, the rapid dissociation of phaseolotoxin (t½ ≈ 2 min) introduces time‑dependent recovery of enzyme activity, complicating data interpretation and requiring more sophisticated stopped‑flow equipment.

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